molecular formula C8H11NO2 B13624356 (S)-4-(1-Aminoethyl)benzene-1,2-diol

(S)-4-(1-Aminoethyl)benzene-1,2-diol

Cat. No.: B13624356
M. Wt: 153.18 g/mol
InChI Key: HLADORYGYPYJHO-YFKPBYRVSA-N
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Description

(S)-4-(1-Aminoethyl)benzene-1,2-diol is a chiral catecholamine derivative of research interest. Compounds within this class, characterized by a benzene ring with two hydroxyl groups and an amine-containing side chain, are fundamental in biological systems as neurotransmitters and hormones . The specific stereochemistry of the (S)-enantiomer may be critical for its interaction with biological targets and is an important area of study for researchers investigating chiral specificity in neurological and biochemical pathways. As a building block in organic synthesis, it can be used to develop more complex molecules, such as Schiff base ligands for metal complexes, which have demonstrated various research applications including antioxidant and antimicrobial activities in studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]benzene-1,2-diol

InChI

InChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3/t5-/m0/s1

InChI Key

HLADORYGYPYJHO-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)O)O)N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)O)N

Origin of Product

United States

Preparation Methods

Protection and Functional Group Manipulation Strategy

Due to the sensitivity of the catechol hydroxyl groups, a common approach involves protecting these groups as acetonide or silyl ethers during synthesis to prevent oxidation and side reactions.

  • Acetonide Protection : The catechol moiety is protected by cyclization with acetone under acid catalysis (e.g., p-toluenesulfonic acid). This forms a 1,3-dioxolane ring, stabilizing the diol during subsequent transformations.

  • Amine Protection : The amine group is often protected using phthaloyl (phthalimide) groups by reaction with N-carbethoxyphthalimide to avoid undesired side reactions during esterification and cyclization steps.

  • Carboxyl Group Protection : When starting from L-DOPA or related amino acids, the carboxyl group is protected as a methyl ester using thionyl chloride in methanol.

  • Deprotection : After key transformations, hydrazine hydrate in methanol/dichloromethane is used to remove the phthaloyl protecting group, and lithium hydroxide in tetrahydrofuran/water is used for ester hydrolysis, yielding optically pure this compound derivatives.

This multi-step strategy is detailed in a patent describing the synthesis of Fmoc-protected catecholamines, which can be adapted for this compound preparation.

Step Reagents/Conditions Yield (%) Notes
Amine protection N-carbethoxyphthalimide, Borax, Na2CO3 - Forms Phth-DOPA-OH
Carboxyl protection SOCl2/MeOH 92 Forms methyl ester
Acetonide formation DMP, TsOH, benzene, reflux 83 Protects catechol hydroxyls
Amine deprotection Hydrazine, DCM/MeOH 56 Removes phthaloyl group
Ester hydrolysis LiOH, THF/H2O - Regenerates free acid

Enzymatic Resolution and Synthesis

Enzymatic methods provide high enantioselectivity and mild reaction conditions:

  • Enzymatic Resolution of Racemates : Using (R)-amine dehydrogenase or (S)-ω-transaminase in dimethyl sulfoxide at physiological temperatures (around 37°C) and slightly alkaline pH (8.5–9.5), racemic mixtures of 4-(1-aminoethyl)phenol derivatives can be resolved to yield enantiomerically pure this compound with enantiomeric excess greater than 99%.
Enzyme Solvent Temperature (°C) pH Time (h) Outcome
(R)-amine dehydrogenase Dimethyl sulfoxide 37 8.5 - Resolution of racemate
(S)-ω-transaminase Dimethyl sulfoxide 37 9.5 24 Enantioselective amination

Catalytic Hydrogenation and Condensation Routes

A patent describes a practical industrial method for dopamine hydrochloride (a close analog) synthesis starting from catechol via condensation with pyruvic acid and ammonia, followed by catalytic hydrogenation and post-processing steps. This approach can be adapted for this compound by controlling stereochemistry during condensation and hydrogenation.

Key points:

  • Starting Materials : Catechol, pyruvic acid, ammonia.

  • Reaction Conditions : Catalytic hydrogenation under controlled pressure and temperature.

  • Post-Processing : Filtration, concentration under reduced pressure (≥0.08 MPa, preferably 0.09 MPa), slurry formation, recrystallization, and vacuum drying to purify the product.

Step Conditions Notes
Condensation Catechol + pyruvic acid + ammonia Forms intermediate amino acid derivative
Catalytic hydrogenation Hydrogen gas, catalyst, pressure Stereoselective reduction
Post-processing Filtration, concentration, recrystallization Ensures purity and yield

Analytical and Characterization Data

  • NMR Spectroscopy : Protection and deprotection steps are monitored by ^1H and ^13C NMR shifts, with characteristic signals for acetonide groups, phthaloyl moieties, and free catechol hydroxyls.

  • Chiral Purity : Enzymatic methods yield >99% enantiomeric excess, confirmed by chiral HPLC or enzymatic assays.

  • Yields : Chemical synthesis routes typically achieve overall yields between 50–85%, depending on protection strategies and purification.

Summary Table of Preparation Methods

Method Type Key Features Advantages Challenges Typical Yield (%) Reference
Protection/Deprotection Acetonide & phthaloyl protection; multi-step High purity; optically pure product Multi-step, time-consuming 50–85
Enzymatic Resolution Use of amine dehydrogenase or transaminase High enantioselectivity; mild conditions Requires enzyme sourcing >99 ee
Catalytic Hydrogenation Condensation + hydrogenation from catechol Scalable; industrially relevant Control of stereochemistry needed Moderate

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-aminoethyl]benzene-1,2-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(1S)-1-aminoethyl]benzene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

4-[(1S)-1-aminoethyl]benzene-1,2-diol exerts its effects primarily through its action as a neurotransmitter. It binds to dopamine receptors in the brain, influencing various neural pathways involved in reward, motivation, and motor control. The compound’s action is terminated by reuptake into presynaptic neurons or enzymatic degradation by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (S)-4-(1-Aminoethyl)benzene-1,2-diol with structurally related benzene-1,2-diol derivatives:

Compound Name Substituent(s) Functional Groups Key Properties/Activities References
This compound 4-(S)-1-Aminoethyl Catechol, primary amine Potential β-adrenergic activity Inferred
Dioxifedrine 4-(1-Hydroxy-2-methylaminopropyl) Catechol, secondary alcohol, tertiary amine Bronchodilation, adrenergic agonist
Dobutamine 4-[2-(3-(4-Hydroxyphenyl)propylamino)] Catechol, secondary amine, phenol β1-adrenergic agonist, cardiac stimulant
3-(3,5-Dichlorophenyl)benzene-1,2-diol 3-(3,5-Dichlorophenyl) Catechol, halogenated aryl PCB metabolite, intermolecular H-bonding
7-BDO (Heptyloxy derivative) 4-Heptyloxy Catechol, alkoxy Antimicrobial, cytotoxicity dependent on chain length
4-(2-Aminoethyl)benzoic acid 4-(2-Aminoethyl), carboxylic acid Benzoic acid, primary amine Enhanced water solubility
Key Observations:

Substituent Position and Chirality: The (S)-configuration of the aminoethyl group in the target compound may enhance stereoselective interactions with biological targets, akin to dobutamine’s enantiomer-specific β1-agonist activity .

Functional Group Impact: Amine vs. Alkoxy: Aminoethyl (basic) and alkoxy (lipophilic) substituents drastically alter solubility and receptor affinity. For example, 7-BDO’s heptyloxy chain improves membrane permeability but increases cytotoxicity . Halogenation: 3-(3,5-Dichlorophenyl)benzene-1,2-diol’s dihedral angle (58.86°) and halogen atoms facilitate intermolecular O-H···Cl interactions, influencing crystallinity .

Bioactivity: Antimicrobial activity in mangrove-derived 4-(3-hydroxybutan-2-yl)-substituted catechols correlates with alkyl chain length and hydroxylation patterns . Dobutamine’s phenolic hydroxyl group is critical for adrenergic receptor binding, suggesting similar structure-activity relationships for the target compound .

Physicochemical Properties

  • Hydrogen Bonding: Catechol derivatives exhibit strong intra- and intermolecular H-bonding (e.g., O-H···O in 3-(3,5-dichlorophenyl)benzene-1,2-diol ). The aminoethyl group may compete for H-bond donors, altering solubility.
  • Solubility: Aminoethyl substituents (as in 4-(2-aminoethyl)benzoic acid ) enhance water solubility compared to alkoxy derivatives (e.g., 7-BDO ).
  • Stability: Electron-withdrawing groups (e.g., halogens in ) increase oxidative stability of the catechol ring, while electron-donating groups (e.g., aminoethyl) may accelerate degradation.

Q & A

Q. What synthetic methodologies are commonly employed for (S)-4-(1-Aminoethyl)benzene-1,2-diol and its derivatives?

The synthesis of catecholamine derivatives often involves palladium-catalyzed reactions (e.g., Mizoroki–Heck reaction) or condensation of precursor amines with phenolic groups. For example, structurally similar compounds like dopamine and norepinephrine are synthesized via decarboxylation of L-DOPA or enzymatic pathways. Characterization typically employs NMR, mass spectrometry, and HPLC to confirm stereochemistry and purity .

Q. How can researchers assess the antioxidant activity of this compound?

Standard assays include the DPPH radical scavenging assay to measure reactive oxygen species (ROS) neutralization. Cell-based models (e.g., murine macrophages) can be treated with the compound, followed by viability testing (sulforhodamine B assay) and quantification of nitric oxide (NO) via the Griess reaction to evaluate anti-inflammatory effects .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is widely used. Internal standards like 4-(Aminomethyl)benzene-1,2-diol improve accuracy. Sample preparation involves homogenization and protein precipitation, followed by validation against calibration curves .

Advanced Research Questions

Q. How can structural modifications enhance the fluorescence properties of this compound for amyloid fibril studies?

Expanding aromatic systems (e.g., adding naphthyl or pyrene groups via Mizoroki–Heck coupling) can extend fluorescence lifetimes. Binding assays with misfolded proteins (e.g., transthyretin) require comparative emission spectra analysis in native vs. fibrillar states, with adjustments to solvent polarity and excitation wavelengths .

Q. What experimental strategies resolve contradictions in reported pro-/anti-inflammatory effects of catecholamines?

Discrepancies may arise from cell type variability or assay conditions. Cross-validation using multiple models (e.g., LPS-stimulated macrophages, in vivo inflammation) and parallel measurement of ROS, NO, and pro-inflammatory cytokines (via western blotting or ELISA) can clarify context-dependent activity .

Q. How do researchers evaluate the genotoxic risk of this compound?

Follow OECD guidelines:

  • In vitro : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells.
  • In vivo : Comet assay or transgenic rodent models. Compare results to thresholds like the TTC (Threshold of Toxicological Concern) for DNA-reactive mutagens .

Q. What computational approaches predict the interaction of this compound with monoamine oxidases (MAOs)?

Molecular docking (e.g., AutoDock Vina) can model binding affinities to MAO-A/B active sites. Validate predictions with enzyme inhibition assays using purified MAOs and substrates like serotonin or dopamine, measuring kinetic parameters (Km, Vmax) .

Methodological Considerations

  • Structural analogs : Compare functional groups (e.g., hydroxylation patterns) to epinephrine or norepinephrine to infer adrenergic receptor binding .
  • Batch reproducibility : Use Certificates of Analysis (CoA) with pharmacopeial standards (e.g., USP, EP) to ensure consistency in synthesis .
  • Data interpretation : Address stereochemical specificity (e.g., (S)- vs. (R)-enantiomers) in biological activity using chiral HPLC or circular dichroism .

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